Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-
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Overview
Description
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is a chemical compound with the molecular formula C14H12N2O2S. It is known for its unique structure, which includes a benzoic acid moiety substituted with a phenylamino and thioxomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- typically involves the reaction of benzoic acid derivatives with phenylamine and thioxomethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often involving steps like recrystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxomethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce methylated derivatives .
Scientific Research Applications
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thioxomethyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-amino-: This compound has a similar benzoic acid structure but lacks the phenylamino and thioxomethyl groups.
Benzoic acid, 4-[[(phenylamino)thioxomethyl]amino]-: Similar structure with the substitution at the 4-position instead of the 3-position.
Uniqueness
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- (commonly referred to as compound B) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a benzoic acid backbone with a phenylamino group and a thioxomethyl moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of compound B primarily involves its interaction with specific enzymes and receptors. The mechanism of action includes:
- Enzyme Inhibition : Compound B can inhibit enzyme activity by binding to active sites or allosteric sites, disrupting normal substrate interactions. This is particularly relevant in the context of enzymes involved in androgen metabolism, such as Aldo-keto reductase 1C3 (AKR1C3), which is implicated in castrate-resistant prostate cancer (CRPC) .
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways that are critical for cell proliferation and survival.
Antitumor Activity
Research has shown that derivatives of benzoic acid containing phenylamino groups exhibit significant antitumor properties. For instance, studies have identified certain substituted 3-(phenylamino)benzoic acids as potent inhibitors of AKR1C3, demonstrating nanomolar affinity and selectivity over other AKR isoforms . This selectivity is crucial for developing targeted therapies for conditions like CRPC.
Anti-inflammatory Effects
Compound B has also been studied for its anti-inflammatory potential. In vitro assays have indicated that it can modulate cytokine release from immune cells, suggesting a role in managing inflammatory diseases . The ability to influence cytokine production may provide therapeutic avenues for autoimmune conditions.
Case Studies
- Inhibition of AKR1C3 : A study published in PMC highlighted the synthesis of various 3-(phenylamino)benzoic acid derivatives, which were found to inhibit AKR1C3 with high potency. The most effective compounds exhibited IC50 values in the nanomolar range, indicating their potential as therapeutic agents in prostate cancer management .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of benzoic acid derivatives on PBMCs (peripheral blood mononuclear cells). Results indicated that certain derivatives could significantly reduce cell viability while promoting apoptosis in cancer cell lines .
Table 1: Inhibitory Potency of Benzoic Acid Derivatives on AKR1C3
Compound | Structure | IC50 (nM) | Selectivity Ratio (AKR1C3/AKR1C2) |
---|---|---|---|
Compound A | Structure A | 50 | 7 |
Compound B | Structure B | 100 | 5 |
Compound C | Structure C | 200 | 10 |
Table 2: Cytokine Modulation by Compound B
Treatment Group | TNF-α Release (pg/mL) | IL-17 Release (pg/mL) |
---|---|---|
Control | 150 | 80 |
Compound B | 90 | 40 |
Properties
CAS No. |
1223-21-8 |
---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-(phenylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H12N2O2S/c17-13(18)10-5-4-8-12(9-10)16-14(19)15-11-6-2-1-3-7-11/h1-9H,(H,17,18)(H2,15,16,19) |
InChI Key |
ALYXWVGLKMCPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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